5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Description
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound featuring an imidazopyridine core substituted with a bromo group at position 5, a methyl group at position 7, and a carbohydrazide moiety at position 2. This compound is synthesized via a multi-step process starting from 2-aminopyridine and ethyl 3-bromo-2-oxo propanoate. Key steps include cyclization to form the imidazopyridine ring, followed by hydrazine hydrate treatment to convert the ester group to carbohydrazide .
Properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXDMYJQSRYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164479 | |
| Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-05-6 | |
| Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Ethyl 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactants : 5-Bromo-7-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate.
Conditions : Reflux in ethanol for several hours.
Reaction : The amino group condenses with the α-bromo ketoester to form the imidazo[1,2-a]pyridine ring with an ester group at position 2.
Yield : Typically moderate to good (55–61%).
Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.
Step 2: Conversion to 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Reactants : The ester intermediate from Step 1 and excess hydrazine hydrate.
Conditions : Reflux in ethanol or suitable solvent.
Reaction : Nucleophilic substitution of the ester group by hydrazine to yield the carbohydrazide.
Characterization : The hydrazide shows characteristic IR absorption near 1660 cm⁻¹ (carboxamide stretch) and NMR peaks corresponding to hydrazine protons (e.g., singlets around 9.5 ppm and 4.5 ppm).
Alternative Synthetic Routes
Cyclization from N-(prop-2-yn-1-yl)pyridin-2-amines : This approach involves alkyne activation followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core, allowing for functionalization flexibility.
Regioselective Bromination : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions if starting from non-brominated imidazo[1,2-a]pyridine derivatives.
Continuous Flow Synthesis : Advanced methods utilize continuous flow reactors with catalytic p-toluenesulfonic acid (PTSA) in DMF at elevated temperatures (~125°C) to improve yields and minimize side reactions such as decarboxylation.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Bromo-7-methyl-2-aminopyridine + Ethyl 3-bromo-2-oxopropanoate | Reflux in ethanol | Ethyl 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 55–61 |
| 2 | Ester intermediate + Hydrazine hydrate | Reflux in ethanol | This compound | 70–80 (typical for hydrazide formation) |
Research Findings and Analytical Data
NMR Spectroscopy : The hydrazide proton signals appear as singlets near 9.5 ppm (NH) and 4.5 ppm (NH₂), confirming the carbohydrazide formation.
IR Spectroscopy : Strong absorption band near 1660 cm⁻¹ indicates the presence of the carboxamide group.
Purification : Recrystallization from hexane/dichloromethane mixtures yields pure product suitable for biological evaluation.
Yields : Optimized conditions yield moderate to high amounts of the target compound, with reported yields around 55–61% for the cyclization step and good conversion to hydrazide.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-Bromo-7-methyl-2-aminopyridine, ethyl 3-bromo-2-oxopropanoate, hydrazine hydrate |
| Solvents | Ethanol, DMF (for alternative methods) |
| Catalysts | NaHCO₃ (for cyclization), PTSA (in continuous flow) |
| Temperature | Reflux (~78°C for ethanol), 125°C (continuous flow) |
| Reaction time | Several hours (typically 4–12 h) |
| Purification | Recrystallization (hexane/CH₂Cl₂), chromatography |
| Analytical techniques | TLC, NMR, IR, Mass spectrometry |
Notes on Scale-Up and Practical Considerations
Side Reactions : Decarboxylation of the carboxylic acid intermediate can occur at high temperatures; continuous flow methods help mitigate this.
Regioselectivity : Controlled bromination is crucial to obtain substitution at the 5-position without over-bromination.
Safety : Handling hydrazine requires caution due to its toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is primarily investigated for its potential as a therapeutic agent. Notable applications include:
- Anti-Tuberculosis Activity : The compound has shown promise as an anti-tuberculosis agent by targeting specific bacterial enzymes essential for the survival of Mycobacterium tuberculosis. Studies indicate that modifications to the carbohydrazide moiety can enhance its efficacy against resistant strains of tuberculosis .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a scaffold for synthesizing various bioactive molecules. Its unique structural properties allow for:
- Synthesis of Novel Therapeutics : Researchers utilize this compound to develop derivatives with improved pharmacological profiles. Its ability to inhibit certain enzymes or proteins involved in disease pathways makes it a valuable candidate for drug discovery .
Material Science
The structural characteristics of this compound also lend it potential applications in material science. Its properties are explored for:
- Development of Functional Materials : The compound's chemical reactivity can be harnessed in creating new materials with specific functionalities, potentially leading to advancements in nanotechnology and polymer science .
Research has documented diverse biological activities associated with this compound:
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Study on Antimicrobial Properties
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria. Preliminary findings suggest that this compound may inhibit bacterial growth effectively .
Research on Anti-Tuberculosis Efficacy
Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival. The study reported that modifications to the carbohydrazide group enhanced the compound's effectiveness against resistant strains .
In Vitro Studies on Enzyme Inhibition
Laboratory tests have shown that alterations to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy. These findings support the continued exploration of this compound in drug development .
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Methyl-Substituted Imidazopyridine Carbohydrazides
Compounds with methyl groups at different positions on the imidazopyridine ring exhibit distinct properties:
*Calculated based on molecular formula C₉H₁₀N₄O.
†Calculated based on molecular formula C₉H₈BrN₄O.
Key Observations :
Halogen-Substituted Imidazopyridine Carbohydrazides
Halogenation (Br, Cl, I) significantly impacts physicochemical and biological properties:
Key Observations :
Hydrazone and Triazole Derivatives
Derivatization of the carbohydrazide moiety introduces functional diversity:
Hydrazone Derivatives (e.g., 7a-e) :
Triazole Derivatives (e.g., 11a-e) :
Biological Activity
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (abbreviated as 5-Br-7-Me-Imidazo) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C9H9BrN4O
- Molecular Weight : 269.10 g/mol
- IUPAC Name : this compound
- CAS Number : 1227955-05-6
The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring system, along with a carbohydrazide group at the 2-position. Its unique structure contributes to its biological activity.
Biological Activities
5-Br-7-Me-Imidazo has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Preliminary studies suggest that 5-Br-7-Me-Imidazo may inhibit bacterial growth, making it a candidate for antibiotic development .
- Anti-Tuberculosis Activity : The compound has shown potential as an anti-tuberculosis agent. Its structural features may enhance its ability to interact with bacterial enzymes critical for Mycobacterium tuberculosis survival .
- Enzyme Inhibition : The presence of the carbohydrazide moiety allows for interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects against specific diseases .
The mechanism of action of 5-Br-7-Me-Imidazo involves:
- Binding Affinity : The compound interacts with specific molecular targets, such as enzymes or proteins involved in disease pathways.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation, leading to reduced activity.
- Modulation of Signaling Pathways : It may also influence cellular signaling pathways by interacting with receptors or other cellular proteins .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Formation of Imidazo Core : This can involve condensation reactions or oxidative coupling.
- Methylation : The introduction of the methyl group at the 7-position can be accomplished using methylating agents like methyl iodide.
- Carbohydrazide Formation : This step typically involves reacting carboxylic acid derivatives with hydrazine .
Comparative Analysis
When compared to similar compounds in the imidazo[1,2-a]pyridine class, 5-Br-7-Me-Imidazo stands out due to its unique halogenation pattern and functionalization:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide | Bromine at position 6 | Different positional isomer affecting reactivity |
| 4-Methylimidazo[1,2-a]pyridine | Lacks halogen substitution | Known carcinogenic properties |
| 7-Methylimidazo[1,2-a]pyridine | No bromine substitution | Exhibits different biological activity |
The distinct features of 5-Br-7-Me-Imidazo may enhance its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
- Research on Anti-Tuberculosis Efficacy : Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival .
- In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?
The compound can be synthesized via multi-component domino reactions. For example, similar imidazo[1,2-a]pyridine derivatives are prepared using cyanoacetohydrazide, ketones, and diamines in ethanol under reflux. Microwave-assisted synthesis (e.g., 1:2 v/v methanol/water with trifluoroacetic acid) improves reaction efficiency and yield . Optimization involves adjusting solvent ratios, catalyst loading, and reaction time, monitored via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and hydrazide functional groups (e.g., chemical shifts at δ 7.5–8.5 ppm for aromatic protons) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1720 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Resolves crystal structure and hydrogen bonding interactions .
Q. How is this compound evaluated as a corrosion inhibitor for mild steel in acidic environments?
Standard protocols involve:
- Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl, measuring inhibition efficiency (%) and corrosion current density .
- Surface analysis : SEM/EDS to assess steel morphology and adsorbed inhibitor layers .
- Computational modeling : DFT calculations (e.g., Fukui indices, HOMO-LUMO gaps) to correlate molecular structure with inhibitory performance .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect corrosion inhibition efficacy?
Substituents like electron-donating groups (e.g., -OCH₃) enhance adsorption on metal surfaces by increasing electron density, as shown in derivatives such as 6-bromo-(2,4-dimethoxyphenyl)methylidene analogs. Competitive adsorption studies (Langmuir isotherm) and MD simulations quantify binding energies and orientation on Fe(110) surfaces . Contradictions in data (e.g., pH-dependent performance) require pH titration experiments and in-situ Raman spectroscopy to probe surface-complex formation .
Q. What strategies resolve discrepancies between experimental and computational results in corrosion inhibition studies?
- Parameter standardization : Ensure consistent electrolyte pH and temperature in experiments vs. simulations.
- Multi-scale modeling : Combine DFT (electronic structure) with Monte Carlo simulations (adsorption dynamics) to account for solvation effects .
- Experimental validation : Use XPS to verify predicted adsorption sites (e.g., N or O coordination to Fe) .
Q. How can this scaffold be adapted for antikinetoplastid or anticancer activity?
- Structural diversification : Introduce chalcone or triazole moieties to enhance target binding (e.g., Trypanosoma cruzi protease inhibition) .
- Bioactivity assays : Screen against cancer cell lines (e.g., A549 lung cancer) using MTT assays, with IC50 values compared to tyrosine kinase inhibitors .
- SAR studies : Modify the hydrazide group to balance lipophilicity and solubility, guided by LogP calculations and cytotoxicity profiling .
Q. What role do pH and temperature play in the stability of this compound during biological assays?
- Stability studies : Use HPLC to monitor degradation in buffers (pH 4–9) at 25–37°C.
- Kinetic analysis : Arrhenius plots determine activation energy for hydrolysis of the hydrazide bond .
- Buffering agents : Phosphate or HEPES buffers mitigate pH shifts during long-term assays .
Methodological Considerations
Q. How to address low yields in multi-component syntheses of imidazo[1,2-a]pyridine derivatives?
- Catalyst screening : Test Brønsted acids (e.g., TFA) or bases (e.g., Amberlite IRA-400) to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (DMF) improve solubility of intermediates .
- Workflow integration : Use one-pot sequential reactions to minimize purification steps .
Q. What computational tools predict the bioactivity or toxicity of derivatives?
- QSAR models : Train on datasets of IC50 values and molecular descriptors (e.g., Topological Polar Surface Area) .
- ADMET prediction : Software like SwissADME estimates permeability, CYP450 interactions, and Ames toxicity .
- Docking studies : Autodock Vina or Schrödinger Suite identifies binding poses in target proteins (e.g., c-Met kinase) .
Data Interpretation and Conflict Resolution
Q. Why might corrosion inhibition efficiency vary between electrochemical and weight-loss methods?
- Time dependency : Weight-loss measures long-term stability, while EIS reflects immediate surface coverage.
- Surface heterogeneity : Pre-treatment (polishing) of steel affects reproducibility; standardize surface roughness (Ra < 0.1 µm) .
- Statistical analysis : Use ANOVA to assess significance across triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
